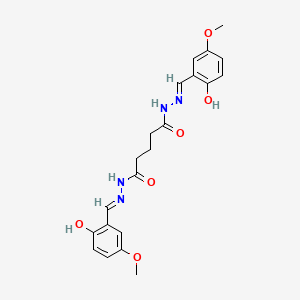
N'~1~,N'~5~-bis(2-hydroxy-5-methoxybenzylidene)pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'~1~,N'~5~-bis(2-hydroxy-5-methoxybenzylidene)pentanedihydrazide, commonly known as BHMP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the class of Schiff bases and has been synthesized using different methods.
Scientific Research Applications
BHMP has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BHMP has shown promising results as an anticancer agent, antimicrobial agent, and antiviral agent. In material science, BHMP has been used as a corrosion inhibitor for various metals. In environmental science, BHMP has been used as a chelating agent for heavy metals in wastewater treatment.
Mechanism of Action
The mechanism of action of BHMP varies depending on its application. In the case of its anticancer activity, BHMP induces apoptosis in cancer cells by activating the caspase pathway. In the case of its antimicrobial activity, BHMP disrupts the bacterial cell wall and inhibits the growth of bacteria. In the case of its antiviral activity, BHMP inhibits the viral replication process.
Biochemical and Physiological Effects:
BHMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BHMP induces cell death in cancer cells, inhibits bacterial growth, and inhibits viral replication. In vivo studies have shown that BHMP has low toxicity and can be used as a promising therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of BHMP is its low toxicity, which makes it a promising therapeutic agent for various diseases. BHMP is also relatively easy to synthesize and can be characterized using various analytical techniques. However, one of the limitations of BHMP is its poor solubility in water, which can limit its use in aqueous solutions.
Future Directions
There are various future directions for the research on BHMP. One of the potential future directions is the development of BHMP-based anticancer drugs with improved efficacy and low toxicity. Another potential future direction is the development of BHMP-based antimicrobial agents with broad-spectrum activity against various bacteria. Additionally, BHMP can be further studied for its potential applications in material science and environmental science.
Synthesis Methods
BHMP can be synthesized using different methods, including the reaction of 2-hydroxy-5-methoxybenzaldehyde and pentanedihydrazide in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-5-methoxybenzaldehyde and pentanedihydrazide in ethanol under reflux conditions. The synthesized BHMP can be characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
properties
IUPAC Name |
N,N'-bis[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-30-16-6-8-18(26)14(10-16)12-22-24-20(28)4-3-5-21(29)25-23-13-15-11-17(31-2)7-9-19(15)27/h6-13,26-27H,3-5H2,1-2H3,(H,24,28)(H,25,29)/b22-12+,23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDUOOXCKBIVIK-FWSOMWAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CCCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CCCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6024477.png)
![N,N-diethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6024489.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(3-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6024513.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-6,8-dimethoxy-4-methylquinoline](/img/structure/B6024524.png)
![methyl 3-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6024529.png)
![1-cyclopentyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6024535.png)
![1-(cyclohexylmethyl)-5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6024541.png)

![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6024549.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6024561.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B6024564.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B6024566.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6024571.png)